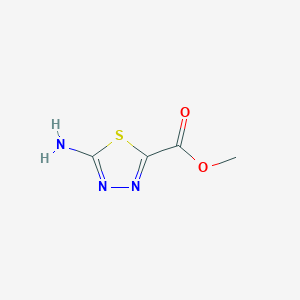

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPVLXXUAUAZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate CAS 227958-69-2 properties

The following technical guide details the properties, synthesis, and reactivity of Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 227958-69-2). This document is structured for researchers requiring actionable data for experimental design and drug discovery applications.

CAS: 227958-69-2 | Molecular Formula: C₄H₅N₃O₂S | MW: 159.17 g/mol [1]

Executive Summary

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a critical heterocyclic intermediate used primarily in the synthesis of bioactive compounds.[1] It features a 1,3,4-thiadiazole core , a privileged scaffold in medicinal chemistry known for its ability to mimic peptide bonds and engage in hydrogen bonding.[1] This compound is bifunctional: it possesses a nucleophilic primary amine at the C5 position and an electrophilic methyl ester at the C2 position, allowing for orthogonal functionalization strategies. It is a close structural analog of the widely reported ethyl ester (CAS 64837-53-2) and serves as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors.

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 227958-69-2 |

| IUPAC Name | Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate |

| Molecular Weight | 159.17 g/mol |

| Appearance | Off-white to beige solid |

| Melting Point | ~198–205 °C (Estimated based on ethyl ester analog [1]) |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, EtOH; Insoluble in water |

| pKa (Amine) | ~2.5–3.0 (Weakly basic due to electron-withdrawing thiadiazole ring) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Critical Note on Identity: Researchers often confuse this compound with its ethyl ester analog (CAS 64837-53-2) or the thiol derivative (CAS 2349-67-9).[1] Ensure the CAS matches your specific reagent, as the methyl ester hydrolyzes faster than the ethyl ester under basic conditions.

Synthetic Pathways & Manufacturing[1][2]

The synthesis of CAS 227958-69-2 generally follows a cyclodehydration mechanism involving thiosemicarbazide and an oxalic acid derivative.[1] The most robust protocol utilizes methyl oxalyl chloride to ensure the direct formation of the methyl ester.

Synthesis Logic

The formation of the 1,3,4-thiadiazole ring occurs via the condensation of a hydrazine-derived backbone followed by acid-catalyzed cyclization.[1][2]

-

Acylation: Thiosemicarbazide reacts with methyl oxalyl chloride to form a hydrazine intermediate.

-

Cyclodehydration: A dehydrating agent (e.g., POCl₃, H₂SO₄, or Polyphosphoric Acid) closes the ring.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard methodologies for 2-amino-1,3,4-thiadiazoles [2, 3].

Reagents:

-

Thiosemicarbazide (1.0 eq)

-

Methyl Oxalyl Chloride (1.1 eq)

-

Solvent: Anhydrous THF or Dioxane[1]

-

Cyclizing Agent: POCl₃ (Phosphorus Oxychloride)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with thiosemicarbazide (10 mmol) and anhydrous THF (50 mL) under Argon.

-

Addition: Cool the suspension to 0 °C. Add Methyl Oxalyl Chloride (11 mmol) dropwise over 20 minutes.

-

Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. A precipitate (the acyclic hydrazine intermediate) typically forms.

-

Cyclization: Carefully add POCl₃ (5 mL) to the reaction mixture. Heat to reflux (60–70 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quenching: Cool to RT. Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl₃.

-

Isolation: Neutralize the aqueous solution to pH 7–8 using saturated NaHCO₃. The product will precipitate.[3]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF to yield Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate.[1]

Synthesis Workflow Diagram[2]

Caption: Step-wise synthesis of CAS 227958-69-2 via cyclodehydration of thiosemicarbazide precursors.

Reactivity & Functionalization[1][5][6]

This compound acts as a "linchpin" scaffold. The electron-deficient nature of the thiadiazole ring (due to the N=N and C-S bonds) makes the C5-amine less nucleophilic than a standard aniline, requiring activated electrophiles for coupling.

C5-Amine Functionalization

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. This is the primary route for extending the scaffold in kinase inhibitor design.

-

Sandmeyer Reaction: The amine can be diazotized and replaced with a halide (Cl, Br, I) to create a leaving group for Suzuki/Buchwald couplings.

-

Schiff Base Formation: Condensation with aromatic aldehydes yields imines, often used to synthesize fused heterocyclic systems.

C2-Ester Functionalization

-

Hydrolysis: Treatment with LiOH/MeOH yields the carboxylic acid (CAS 227958-70-5), which can be decarboxylated or coupled to amines.[1]

-

Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,2,4-triazole formation (creating bis-heterocycles).[1]

Reactivity Map[2]

Caption: Orthogonal reactivity profile of the C5-amine and C2-ester moieties.

Applications in Drug Discovery[2][5][7]

Carbonic Anhydrase Inhibitors (CAIs)

The 1,3,4-thiadiazole ring is a classic pharmacophore for CAIs (e.g., Acetazolamide). The methyl ester moiety in CAS 227958-69-2 serves as a prodrug-like motif or a handle to attach polar tails that improve water solubility and selectivity for specific CA isoforms (IX and XII) overexpressed in hypoxic tumors [4].[1]

Kinase Inhibition (c-Met)

Derivatives where the C5-amine is acylated with aromatic moieties have shown potency as c-Met kinase inhibitors.[1] The thiadiazole nitrogen atoms often engage in critical hydrogen bonding with the hinge region of the kinase ATP-binding pocket [5].

Antimicrobial Agents

Schiff bases derived from the C5-amine of this ester exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains, by disrupting cell wall synthesis logic similar to sulfonamides [6].[1]

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).

References

-

Chem-Impex International. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Safety Data Sheet. (Analogous property reference). Link

-

Drapak, I. V., et al. (2021). "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." Biopolymers and Cell, 37(1). Link

-

BenchChem. Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide.Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

-

Wang, Z., et al. (2012). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Alchem Pharmtech. Product Analysis: Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate.[1]Link

Sources

Methodological & Application

One-pot synthesis of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate from thiosemicarbazide

This Application Note is structured as a comprehensive technical guide for the one-pot synthesis of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate. It is designed for direct application in research and drug development laboratories.

Abstract

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This guide details a robust, scalable, one-pot protocol for synthesizing methyl 5-amino-1,3,4-thiadiazole-2-carboxylate from thiosemicarbazide and dimethyl oxalate. By eliminating intermediate isolation, this method enhances atom economy, reduces solvent waste, and shortens overall processing time while maintaining high purity (>95%) and yield.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via the condensation of a hydrazine derivative (thiosemicarbazide) with a dicarbonyl electrophile (dimethyl oxalate). The transformation involves two distinct phases:

-

Acylation: Nucleophilic attack of the hydrazine terminal nitrogen on the oxalate ester.

-

Cyclodehydration: Intramolecular Robinson-Gabriel-type cyclization driven by acid catalysis.

Reaction Mechanism

The reaction proceeds through an in situ generated intermediate, methyl 2-(2-carbamothioylhydrazinyl)-2-oxoacetate.

Phase 1: Acylation

Thiosemicarbazide (1 ) acts as a nucleophile. The terminal amino group (

Phase 2: Cyclodehydration Under acidic conditions, the carbonyl oxygen of the amide linkage is protonated, increasing its electrophilicity. The sulfur atom of the thione group attacks this carbon, closing the five-membered ring. Subsequent dehydration (loss of water) and aromatization yield the final 1,3,4-thiadiazole product (4 ).

Experimental Protocol

Materials & Reagents

| Reagent | CAS Registry | Role | Purity Grade |

| Thiosemicarbazide | 79-19-6 | Nucleophile | >99% |

| Dimethyl Oxalate | 553-90-2 | Electrophile | >98% |

| Methanol (MeOH) | 67-56-1 | Solvent | Anhydrous |

| Methanesulfonic Acid (MsOH) | 75-75-2 | Cyclizing Agent | >99% |

| Triethylamine (Et3N) | 121-44-8 | Neutralization | >99% |

Note: Methanesulfonic acid is preferred over sulfuric acid due to better solubility profiles and easier workup, though concentrated

Detailed Procedure (Scale: 50 mmol)

Step 1: Solubilization and Mixing

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Thiosemicarbazide (4.56 g, 50.0 mmol).

-

Add Dimethyl Oxalate (6.50 g, 55.0 mmol, 1.1 equiv).

-

Add Methanol (anhydrous, 100 mL).

-

Observation: The mixture may remain a suspension at room temperature.

-

Step 2: Formation of Intermediate (Acylation) 5. Heat the reaction mixture to reflux (65 °C) with vigorous stirring. 6. Maintain reflux for 2–3 hours .

- Checkpoint: The reaction usually becomes clear or changes texture as the intermediate forms. TLC (10% MeOH in DCM) should show consumption of thiosemicarbazide.

Step 3: One-Pot Cyclization 7. Cool the mixture slightly (to ~40 °C). 8. Add Methanesulfonic acid (4.80 g, 50.0 mmol, 1.0 equiv) dropwise over 10 minutes.

- Caution: Exothermic reaction.

- Return the mixture to reflux for an additional 4–6 hours .

- Mechanism:[1] The acid catalyzes the dehydration of the intermediate to close the ring.

Step 4: Workup and Isolation

10. Cool the reaction mixture to room temperature (20–25 °C).

11. Pour the mixture slowly into ice-cold water (200 mL) with stirring.

12. Neutralize the solution to pH 7–8 using saturated aqueous Sodium Bicarbonate (

- Critical: The product precipitates upon neutralization.

- Stir the slurry at 0–5 °C for 30 minutes to maximize precipitation.

- Filter the solid using a Buchner funnel.

- Wash the filter cake with cold water (

Step 5: Drying and Purification 16. Dry the solid in a vacuum oven at 45 °C for 12 hours. 17. Recrystallization (Optional): If purity is <95%, recrystallize from hot Methanol/Ethanol.

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact of Deviation |

| Stoichiometry (DMO) | 1.1 – 1.2 equiv | <1.0: Incomplete conversion. >1.5: Purification difficulty. |

| Solvent (MeOH) | Anhydrous | Water presence: Hydrolysis of ester to acid (side product). |

| Acid Catalyst | 1.0 equiv | Excess: May hydrolyze the methyl ester product. Insufficient: Slow cyclization. |

| Reflux Time (Step 3) | 4 – 6 hours | Too short: Intermediate remains. Too long: Thermal decomposition. |

Characterization Data (Expected)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 220–222 °C (dec).

-

H NMR (400 MHz, DMSO-

-

C NMR (100 MHz, DMSO-

-

MS (ESI): Calculated for

[M+H]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Loss of product during filtration (solubility). | Cool slurry to 0°C before filtering. Do not over-wash with MeOH. |

| Impurity: Open Chain Intermediate | Incomplete cyclization. | Extend Reflux Step 3; Ensure Acid catalyst was added. |

| Impurity: Carboxylic Acid | Hydrolysis of methyl ester. | Ensure anhydrous MeOH is used; Avoid excessive acid/heating time. |

| Sticky/Gummy Product | Impure starting materials or wet solvent. | Recrystallize crude from Ethanol/DMF mixture. |

Safety & Handling

-

Thiosemicarbazide: Highly toxic if swallowed (Category 2). Handle in a fume hood.

-

Dimethyl Oxalate: Irritant. Avoid inhalation of dust.

-

Methanesulfonic Acid: Corrosive. Wear acid-resistant gloves and eye protection.

-

Waste Disposal: Segregate aqueous waste containing thiosemicarbazide residues for specific hazardous waste disposal.

References

-

Review of 1,3,4-Thiadiazole Synthesis: Hu, Y., Li, C., Wang, X., & Li, B. (2014). Recent Progress in the Synthesis of 1,3,4-Thiadiazoles. Chemical Reviews, 114(10), 5572–5610.

-

General Cyclization Protocols: Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5006-5011.

-

One-Pot Methodology Validation: Rostom, S. A. F., et al. (2009). Polysubstituted Pyrazoles, Part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. Bioorganic & Medicinal Chemistry, 17(6), 2410-2422. (Describes analogous cyclization conditions).

-

Specific Ester Synthesis Reference: Matysiak, J. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 471-482. (Details the use of oxalate derivatives).

Sources

Application Notes and Protocols for the Cyclization of 2-Amino-1,3,4-Thiadiazoles using POCl₃ and Polyphosphate Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two common yet distinct protocols for the intramolecular cyclization of 2-amino-1,3,4-thiadiazole derivatives, leading to the formation of fused heterocyclic systems, particularly[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] This document offers detailed experimental procedures using phosphorus oxychloride (POCl₃) and polyphosphate ester (PPE), discusses the underlying reaction mechanisms, provides insights into substrate scope and limitations, and outlines crucial safety considerations.

Section 1: The Strategic Importance of Fused 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to engage in various biological interactions. The fusion of a 1,2,4-triazole ring to this core structure often enhances its therapeutic potential by creating a more rigid and conformationally defined molecule, which can lead to improved binding affinity and selectivity for biological targets. The choice of the cyclizing agent is a critical parameter in the synthesis of these valuable compounds, with POCl₃ representing a classical, powerful reagent and PPE emerging as a milder, often more environmentally benign alternative.

Section 2: Cyclization using Phosphorus Oxychloride (POCl₃): A Powerful Dehydrative Approach

Phosphorus oxychloride is a widely used and potent dehydrating agent for the synthesis of a variety of heterocyclic compounds, including fused 1,3,4-thiadiazoles.[2] It is particularly effective for the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carboxylic acids to yield the corresponding 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles.[1][3]

Mechanism of Action: An Electrophilic Aromatic Substitution Pathway

The reaction proceeds through a mechanism analogous to the Bischler-Napieralski reaction. The carboxylic acid is first activated by POCl₃ to form a highly electrophilic dichlorophosphoryl ester intermediate. This is followed by an intramolecular electrophilic attack by the exocyclic amino group of the triazole, leading to a cyclized intermediate. Subsequent dehydration, driven by the formation of stable phosphorus-based byproducts, results in the aromatic fused ring system.

Detailed Experimental Protocol: Synthesis of 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles

This protocol is a general procedure adapted from established literature.[1][3]

Materials:

-

4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)

-

Substituted aromatic or aliphatic carboxylic acid (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 mL per 0.01 mol of triazole)

-

Crushed ice

-

Dilute sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) and the desired carboxylic acid (0.01 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood. The addition can be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization and Precipitation: Allow the ice to melt, and then neutralize the acidic solution with a dilute solution of NaOH or KOH until the pH is approximately 7-8. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure fused thiadiazole derivative.

Expert Insights & Trustworthiness:

-

Anhydrous Conditions: POCl₃ is highly reactive with water. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

-

Stoichiometry: While equimolar amounts of the triazole and carboxylic acid are typically used, a slight excess of the carboxylic acid may be beneficial in some cases.

-

Reaction Time: The required reflux time can vary depending on the reactivity of the substrates. Monitoring by TLC is crucial to avoid decomposition from prolonged heating.

-

Work-up Caution: The quenching of POCl₃ with ice water is a vigorous reaction that releases HCl gas. Perform this step slowly and with appropriate personal protective equipment (PPE).

-

Purity of Starting Materials: The purity of the starting triazole-thiol is critical for obtaining good yields and a clean product.

Substrate Scope and Yields

The POCl₃ method is robust and tolerates a wide range of substituents on both the triazole and the carboxylic acid.

| R¹ in Triazole | R² in Carboxylic Acid | Reported Yield (%) | Reference |

| Pyridin-4-yl | Various substituted aromatics | Good to excellent | [1] |

| Diphenylmethyl | Various substituted aromatics | Not specified | [1] |

| Various aryl/heteroaryl | Quinoline-4-carboxylic acids | Good | [3] |

| 5-nitrofuran-2-yl | Various aromatic aldehydes | Good | [5] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Section 3: Cyclization using Polyphosphate Ester (PPE): A Milder Alternative

Polyphosphate ester (PPE) has gained traction as a mild and efficient reagent for various cyclization and condensation reactions, including the synthesis of 2-amino-1,3,4-thiadiazoles.[6][7] It functions as both a Lewis acid and a dehydrating agent, often under less harsh conditions than POCl₃.

Mechanism of Action: Lewis Acid-Assisted Cyclodehydration

In the presence of PPE, the carboxylic acid is activated, likely through the formation of a mixed anhydride. The exocyclic amino group of the thiadiazole then acts as a nucleophile, attacking the activated carbonyl group. Subsequent intramolecular cyclization and dehydration, facilitated by the polyphosphate matrix, leads to the formation of the fused heterocyclic system.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol describes a one-pot synthesis of the initial 2-amino-1,3,4-thiadiazole ring, which can then be a precursor for further cyclizations.[6][7]

Materials:

-

Carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Polyphosphate ester (PPE)

-

Chloroform (or another suitable solvent)

-

Ice-cold water

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL).

-

Reagent Addition: Heat the solution to 60 °C and add thiosemicarbazide (5 mmol).

-

Reaction: Maintain the reaction temperature below 85 °C and monitor the progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: Filter the resulting precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-1,3,4-thiadiazole.

Expert Insights & Trustworthiness:

-

PPE Quality: The quality and composition of PPE can vary. It is advisable to use a commercially available, standardized reagent or prepare it consistently.

-

Temperature Control: While milder than POCl₃, controlling the temperature is still important to prevent side reactions.

-

Homogeneous Mixture: Ensuring the reaction mixture is well-stirred and homogeneous is key for efficient reaction.

-

Work-up: The work-up is generally simpler and safer than with POCl₃, as the quenching with water is less violent.

Substrate Scope and Yields

The PPE method is effective for a range of carboxylic acids, although extensive data on its use for the cyclization of pre-formed 2-amino-1,3,4-thiadiazoles into complex fused systems is less reported in readily available literature. The one-pot synthesis of 2-amino-1,3,4-thiadiazoles has been demonstrated with various carboxylic acids.[6]

| Carboxylic Acid | Reported Yield (%) | Reference |

| Benzoic acid | Good | [6] |

| Substituted benzoic acids | Good | [6] |

| Aliphatic carboxylic acids | Moderate to Good | [6] |

Section 4: Comparative Analysis and Reagent Selection

| Feature | Phosphorus Oxychloride (POCl₃) | Polyphosphate Ester (PPE) |

| Reactivity | Highly reactive, potent dehydrating agent | Milder, acts as both Lewis acid and dehydrating agent |

| Reaction Conditions | Often requires reflux temperatures | Generally lower reaction temperatures (60-85 °C) |

| Work-up | Hazardous, requires careful quenching | Simpler and safer work-up |

| Substrate Scope | Broad and well-documented for various cyclizations | Good for one-pot syntheses, less documented for complex fused systems |

| Safety | Highly corrosive, toxic, and water-reactive | Corrosive but less hazardous than POCl₃ |

| Environmental Impact | Generates hazardous byproducts | Considered a "greener" alternative |

Guidance for Selection:

-

For robust, well-established cyclizations with a wide range of substrates, and when appropriate safety measures are in place, POCl₃ is a reliable choice.

-

For reactions with sensitive functional groups, or when a milder, more environmentally friendly approach is desired, PPE is an excellent alternative, particularly for the initial synthesis of the 2-amino-1,3,4-thiadiazole core.

Section 5: Safety and Handling

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water, releasing toxic and corrosive fumes.[5] Causes severe skin and eye burns.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a full-face shield, acid-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. The container must be tightly sealed.

-

Disposal: Neutralize small spills or residues with soda ash or lime in a large volume of water in an open area. Dispose of as hazardous waste according to local regulations.

Polyphosphate Ester (PPE):

-

Hazards: Corrosive and can cause skin and eye irritation. Harmful if swallowed.

-

Handling: Handle with appropriate PPE, including gloves and safety glasses. Avoid inhalation of dust or mists.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- Bhosale, V. R. (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli).

- Dong, J., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(10), 103712.

- Scite.ai. (n.d.).

-

Obushak, N. D., et al. (2007). Synthesis of substituted 4-([1][2][3]triazolo[3,4-b]-[1][3][4]thiadiazol-6-yl)quinolines. Russian Journal of Organic Chemistry, 43(8), 1224-1227.

- ResearchGate. (n.d.).

- ResearchGate. (2023). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Under Ambient, Aerobic Conditions.

- ResearchGate. (2022).

- Chitale, S. K., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(3), 994-1000.

-

Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 19(15), 4506-4512.

-

ResearchGate. (n.d.). Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and.

- Zauer, E. A., et al. (2021).

- MDPI. (2021).

-

Holla, B. S., et al. (2000). synthesis and bioactivity of -triazolo[3,4- ][1][3][4]thiadiazoles, s b s b s b ′ ′. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(6), 440-446.

-

DergiPark. (2015). SYNTHESIS AND EXPERIMENTAL CHARACTERIZATION OF SOME NEW[1][2][3]TRIAZOLO[3,4-b][1][3][4]THIADIAZOLE DERIVATIVES.

- LOCKSS. (n.d.).

-

MDPI. (2022). Novel[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine and[1][2][3]triazolo[3,4-b][1][3][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity.

- ResearchGate. (n.d.).

- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). The Journal of Organic Chemistry, 88(17), 11486-11496.

- Bennett, M. A., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of medicinal chemistry, 56(19), 7543-7552.

- Universiti Tunku Abdul Rahman. (n.d.).

- Sci-Hub. (n.d.). SYNTHESIS OF SOME FUSED HETEROCYCLES CONTAINING 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLES.

- IJRASET. (2022).

- Science of Synthesis. (n.d.). Product Class 12: 1,3,4-Thiadiazoles.

- PMC. (2025).

- PubMed. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.

-

ResearchGate. (2023). A New Efficient Method for the Synthesis of Fused[1][2][8]Thiadiazoles and Their Dearomatization with C‐Nucleophiles.

- Royal Society of Chemistry. (n.d.).

- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

Sources

- 1. dpkmr.edu.in [dpkmr.edu.in]

- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: A Scientist's Guide to Microwave-Assisted Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Carboxylate Esters

Foreword: The Ascendancy of Microwave Chemistry in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the 1,3,4-thiadiazole scaffold is a cornerstone. Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The 5-amino-1,3,4-thiadiazole-2-carboxylate ester moiety, in particular, serves as a versatile building block for the synthesis of more complex and potent therapeutic agents.[6][7]

Traditionally, the synthesis of these heterocyclic compounds has been fraught with challenges, often requiring long reaction times, harsh conditions, and the use of hazardous reagents.[5] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[8][9][10] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity.[8][10][11][12] This application note provides a detailed protocol and in-depth scientific insights into the microwave-assisted synthesis of 5-amino-1,3,4-thiadiazole-2-carboxylate esters, tailored for researchers, scientists, and professionals in drug development.

Principle and Rationale: The "Microwave Effect" in Action

The efficacy of microwave synthesis stems from the interaction of the electromagnetic field with polar molecules in the reaction mixture. This interaction leads to rapid and uniform heating through two primary mechanisms: dipolar polarization and ionic conduction.[8][11] In the context of synthesizing 5-amino-1,3,4-thiadiazole-2-carboxylate esters, this "superheating" effect accelerates the rate-determining steps of the reaction, often leading to cleaner product profiles and minimizing the formation of unwanted byproducts. The ability to precisely control temperature and pressure within a sealed microwave reactor further enhances reaction efficiency and reproducibility.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general and robust method for the microwave-assisted synthesis of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Materials:

-

Thiosemicarbazide (Reagent Grade, ≥99%)

-

Ethyl 2-chloro-2-oxoacetate (or corresponding ester) (Reagent Grade, ≥98%)

-

Anhydrous Ethanol (or other suitable polar, high-boiling solvent)

-

Triethylamine (or other suitable non-nucleophilic base)

-

Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vials with snap caps and septa

-

Magnetic stir bars

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (HPLC grade) for chromatography

Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add thiosemicarbazide (1.0 mmol).

-

Solvent and Base Addition: Add anhydrous ethanol (3 mL) to the vial, followed by triethylamine (1.2 mmol). Stir the mixture for 2 minutes at room temperature to ensure dissolution.

-

Addition of the Ester: Slowly add ethyl 2-chloro-2-oxoacetate (1.0 mmol) to the reaction mixture.

-

Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave reactor. Irradiate the mixture under the following conditions:

-

Temperature: 120 °C (Ramp time: 2 minutes)

-

Hold Time: 10 minutes

-

Power: 150 W (Variable power to maintain temperature)

-

Stirring: High

-

-

Reaction Workup: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding distilled water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Workflow Diagram:

Caption: Microwave-assisted synthesis workflow.

Mechanistic Insights: A Plausible Reaction Pathway

The formation of the 5-amino-1,3,4-thiadiazole-2-carboxylate ester is believed to proceed through a multi-step condensation and cyclization sequence. The initial step involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the ethyl 2-chloro-2-oxoacetate. This is followed by an intramolecular cyclization with the elimination of water and hydrogen chloride, facilitated by the base and accelerated by microwave heating.

Proposed Reaction Mechanism Diagram:

Caption: Proposed reaction mechanism.

Data Summary and Expected Outcomes

The microwave-assisted protocol consistently delivers superior results compared to conventional heating methods. The following table summarizes typical data obtained from this synthesis.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 10 - 15 minutes | 4 - 8 hours |

| Typical Yield | 85 - 95% | 60 - 75% |

| Purity (pre-purification) | High | Moderate (often requires extensive purification) |

| Energy Consumption | Low | High |

| Solvent Usage | Minimal | Significant |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, improper sealing of the vial, incorrect stoichiometry. | Increase reaction time or temperature. Ensure the vial is properly capped. Verify the molar ratios of reactants. |

| Impure Product | Side reactions due to excessive temperature or time. | Optimize microwave conditions (lower temperature or shorter time). Adjust the purification protocol. |

| Reaction Stalls | Insufficient microwave power absorption. | Use a more polar solvent or add a microwave absorber (e.g., a small amount of ionic liquid). |

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

The microwave-assisted synthesis of 5-amino-1,3,4-thiadiazole-2-carboxylate esters represents a significant advancement in synthetic organic chemistry.[10][12] This technology offers a greener, faster, and more efficient alternative to traditional methods, enabling researchers to accelerate the discovery and development of new chemical entities with therapeutic potential.[8][9] The protocols and insights provided in this application note are intended to empower scientists to harness the full potential of microwave chemistry in their research endeavors.

References

-

Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical Reviews, 107(6), 2563-2591. [Link]

- Hayes, B. L. (2002).

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

-

Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

-

Bozdag, M., Alafeefy, A. M., & Supuran, C. T. (2020). 1, 3, 4-Thiadiazole-containing compounds as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

- Gadhwal, S., & Boruah, R. C. (2001). A facile microwave-induced synthesis of 5-substituted 2-amino-1, 3, 4-thiadiazoles. Indian Journal of Chemistry-Section B, 40(12), 1255-1256.

-

Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media. Accounts of Chemical Research, 41(5), 629-639. [Link]

-

Mathew, V., Keshavayya, J., Vaidya, V. P., & Giles, D. (2007). Studies on synthesis and pharmacological activities of 3, 6-disubstituted-1, 2, 4-triazolo [3, 4-b]-1, 3, 4-thiadiazoles and their dihydro analogues. European journal of medicinal chemistry, 42(6), 823-832. [Link]

- Pattan, S. R., Bukitagar, A. A., Pattan, J. S., & Kapadnis, P. K. (2009). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 74(1), 47-55.

-

International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. [Link]

-

RSC Publishing. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. [Link]

-

PubMed. (2024, September 20). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2016, December 22). Microwave assisted synthesis and antibacterial studies of 5-amino thiadiazole substituted pyrimidine compounds. [Link]

-

National Center for Biotechnology Information. (2025, January 29). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. [Link]

-

National Center for Biotechnology Information. (n.d.). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. [Link]

-

PubMed. (2021, July 15). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. [Link]

-

Asian Journal of Chemistry. (2007, February 3). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-amino-1,3,4-thiadiazole derivative 6. [Link]

-

ResearchGate. (2021, March). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]

-

ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... [Link]

-

PubMed. (2011, April 15). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

Sources

- 1. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of Schiff Bases Derived from Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Executive Summary

This application note details the optimized protocols for synthesizing Schiff bases (imines) using methyl 5-amino-1,3,4-thiadiazole-2-carboxylate as the amine precursor. Due to the electron-deficient nature of the 1,3,4-thiadiazole ring, further deactivated by the C2-ester group, the exocyclic amine exhibits significantly reduced nucleophilicity compared to standard aromatic amines.

This guide presents two validated methodologies:

-

Method A (Thermodynamic): Conventional acid-catalyzed reflux (High scalability).

-

Method B (Kinetic): Microwave-assisted synthesis (High throughput/Green chemistry).

Chemical Context & Mechanistic Insight

The Nucleophilicity Challenge

The primary challenge in this synthesis is the electronic environment of the amine.

-

Heteroaromatic Sink: The 1,3,4-thiadiazole ring is electron-withdrawing, pulling electron density away from the exocyclic amino group (

). -

Inductive Deactivation: The methyl ester (

) at position 2 exerts a strong inductive effect (-I), further reducing the Lewis basicity of the amine at position 5.

The Solution: Acid Catalysis

To overcome the "lazy" nucleophile, the reaction requires acid catalysis to activate the electrophile (the aldehyde carbonyl). However, a delicate balance is required:

-

Too little acid: The aldehyde carbonyl remains unactivated; the weak amine cannot attack.

-

Too much acid: The amine gets protonated (

), rendering it non-nucleophilic and killing the reaction.

Glacial Acetic Acid (GAA) is the catalyst of choice as it provides sufficient protons to activate the aldehyde without fully protonating the deactivated heteroaromatic amine.

Reaction Mechanism

The reaction proceeds via a hemiaminal intermediate followed by dehydration.

Figure 1: Acid-catalyzed mechanism for Schiff base formation on electron-deficient thiadiazoles.

Materials & Equipment

| Component | Specification | Purpose |

| Amine | Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Nucleophile (limiting reagent) |

| Aldehyde | Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) | Electrophile (1.0 - 1.2 eq) |

| Solvent | Absolute Ethanol (EtOH) or Methanol (MeOH) | Reaction medium (Polar protic) |

| Catalyst | Glacial Acetic Acid (GAA) | Carbonyl activator |

| Drying Agent | Anhydrous | If solvent extraction is needed |

| Apparatus | Reflux condenser (Method A) or Microwave Reactor (Method B) | Energy input |

Experimental Protocols

Method A: Conventional Thermal Reflux (Standard)

Best for: Large scale synthesis (>1g) and thermally stable aldehydes.

-

Preparation: In a clean round-bottom flask (RBF), dissolve 1.0 mmol of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate in 15-20 mL of absolute ethanol.

-

Note: Heating slightly (40°C) may be required to fully dissolve the amine.

-

-

Addition: Add 1.0 - 1.1 mmol of the appropriate aromatic aldehyde to the solution.

-

Catalysis: Add 2-4 drops of Glacial Acetic Acid.

-

Critical: Do not add excess acid. pH should be approx. 4-5.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 to 8 hours .

-

Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (low Rf) and appearance of a new, less polar spot.

-

-

Workup:

-

Scenario 1 (Precipitate forms): If solid forms upon cooling to room temperature, filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

-

Scenario 2 (No precipitate): Pour the reaction mixture onto 50g of crushed ice with stirring. The sudden polarity change and temperature drop usually force precipitation. Filter the resulting solid.[1]

-

-

Purification: Recrystallize from hot Ethanol or an Ethanol/Water (8:2) mixture.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, stubborn substrates, and rapid screening.

-

Preparation: In a microwave-safe process vial (e.g., 10 mL), mix 1.0 mmol of the amine and 1.0 mmol of the aldehyde.

-

Solvent/Catalyst: Add a minimum amount of Ethanol (2-3 mL) to create a slurry, followed by 1 drop of Glacial Acetic Acid.

-

Variation: This can often be performed solvent-free (neat) if the aldehyde is a liquid.

-

-

Irradiation: Cap the vial. Irradiate at 250-300 Watts for 2 to 5 minutes .

-

Temperature Limit: Set maximum temperature to 85°C to prevent ester hydrolysis.

-

-

Workup: Allow the vial to cool. The product often crystallizes directly upon cooling. Wash with cold ethanol and dry.

Quality Control & Characterization

To validate the formation of the Schiff base and ensure the ester group remains intact:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1610 - 1640 cm⁻¹ | Appearance of strong C=N (Imine) stretch. |

| FT-IR | 1720 - 1740 cm⁻¹ | Retention of C=O (Ester) stretch. (Loss indicates hydrolysis). |

| FT-IR | 3100 - 3400 cm⁻¹ | Disappearance of the NH₂ doublet (Primary amine). |

| ¹H NMR | δ 8.2 - 9.1 ppm (s, 1H) | Singlet corresponding to the azomethine proton (N=CH ). |

| ¹H NMR | δ 3.9 - 4.0 ppm (s, 3H) | Singlet corresponding to the methyl ester protons. |

Troubleshooting & Decision Tree

Common issues involve the stability of the ester and the solubility of the product.

Figure 2: Workup decision matrix for thiadiazole Schiff bases.

Critical Warning: Ester Hydrolysis

The methyl ester at position 2 is susceptible to hydrolysis under acidic reflux.

-

Symptom: Loss of methyl peak in NMR (~3.9 ppm) and appearance of broad OH (10-12 ppm).

-

Prevention: Ensure anhydrous ethanol is used. Do not extend reflux time beyond 10 hours. Avoid strong mineral acids (HCl, H₂SO₄); stick to Acetic Acid.

References

-

Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. ResearchGate. Available at: [Link]

-

Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Characterization of Novel Compounds Containing Imidazole, Thiadiazole, Schiff Base, and Azetidinone Chromospheres. International Journal of Drug Delivery Technology. Available at: [Link][2]

Sources

Nucleophilic substitution reactions at the 5-position of 1,3,4-thiadiazoles

Application Note: Precision Functionalization of 1,3,4-Thiadiazoles via Nucleophilic Aromatic Substitution (

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylates and a core pharmacophore in carbonic anhydrase inhibitors (e.g., Acetazolamide) and antimicrobial agents. While electrophilic substitution on this electron-deficient ring is difficult, the C2 and C5 positions are highly susceptible to Nucleophilic Aromatic Substitution (

This guide provides a comprehensive technical workflow for functionalizing the 5-position of 2-substituted-1,3,4-thiadiazoles. We detail the mechanistic underpinnings, critical process parameters, and two validated protocols: Standard Halogen Displacement and the Advanced Sulfone Displacement Strategy for difficult substrates.

Scientific Background & Mechanism

Electronic Architecture

The 1,3,4-thiadiazole ring is electron-deficient due to the inductive withdrawal of the sulfur atom and the high electronegativity of the two nitrogen atoms (N3 and N4).[1]

-

Positions 2 and 5: These carbons are chemically equivalent in the unsubstituted ring. They possess significant partial positive character (

), making them prime targets for nucleophilic attack. -

Reactivity Profile: The reactivity parallels that of 2-halopyridines but is often higher due to the presence of three heteroatoms destabilizing the ground state and stabilizing the anionic intermediate.

The Mechanism

The reaction proceeds via a stepwise Addition-Elimination pathway.

-

Addition: The nucleophile attacks the C5 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.

-

Elimination: The leaving group (LG) is expelled, restoring aromaticity.

Key Insight: Unlike benzene derivatives, where electron-withdrawing groups (EWGs) are required to activate the ring, the 1,3,4-thiadiazole ring is its own EWG. However, a substituent at C2 (e.g., Aryl,

Figure 1: General

Critical Process Parameters (CPP)

To ensure reproducibility and high yields, the following parameters must be controlled:

| Parameter | Recommendation | Scientific Rationale |

| Leaving Group (LG) | Sulfones ( | |

| Solvent | DMF, DMSO, or EtOH | Polar aprotic solvents (DMF, DMSO) stabilize the polar transition state. Ethanol is preferred for green chemistry if solubility permits. |

| Base | Neutralizes the generated acid (H-LG). Caution: Strong hydroxide bases (NaOH) can cause ring opening (hydrolysis) at high temps. | |

| Temperature | 60°C – 100°C | Activation energy for |

Experimental Protocols

Protocol A: Amination of 2-Bromo-5-Phenyl-1,3,4-Thiadiazole

Target Application: Synthesis of amino-thiadiazole libraries for kinase inhibition.

Reagents:

-

2-Bromo-5-phenyl-1,3,4-thiadiazole (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 – 1.5 equiv)

- (2.0 equiv)

-

DMF (Dimethylformamide) [Concentration: 0.5 M]

Step-by-Step Methodology:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 2-bromo-5-phenyl-1,3,4-thiadiazole (241 mg, 1.0 mmol) and anhydrous

(276 mg, 2.0 mmol). -

Solvation: Add anhydrous DMF (2.0 mL). Stir for 5 minutes to ensure dispersion.

-

Addition: Add Morpholine (130 µL, 1.5 mmol) dropwise.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, and a more polar spot (

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid.

-

Filter the solid and wash with water (2 x 5 mL).

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Expected Yield: 85–92%.

-

Protocol B: The "Sulfone Shunt" (High-Reactivity Variant)

Target Application: Late-stage functionalization or when the halogen precursor is unreactive/unavailable. This involves oxidizing a thioether to a sulfone, creating a "super-leaving group."

Workflow:

-

S-Alkylation: 2-Mercapto-thiadiazole + MeI

2-SMe-thiadiazole. -

Oxidation: 2-SMe-thiadiazole + mCPBA

2- -

Displacement: 2-

-thiadiazole + Nucleophile

Step-by-Step (Step 3 - Displacement):

-

Setup: Dissolve 2-methanesulfonyl-5-phenyl-1,3,4-thiadiazole (1.0 equiv) in THF (0.2 M).

-

Reaction: Add the nucleophile (e.g., primary amine, 1.2 equiv). If the nucleophile is neutral, add 1.5 equiv DIPEA.

-

Conditions: Stir at Room Temperature for 2 hours.

-

Expert Note: The sulfone is so reactive that heating is often unnecessary and can lead to side products.

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and Brine. Dry over

Optimization Logic & Troubleshooting

Use the following decision tree to optimize reaction conditions if yields are low.

Figure 2: Troubleshooting logic for

References

-

Mechanism & General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Refer to Chapter on 1,3-azoles).

-

Halogen Displacement Protocol: Hu, Y., et al. (2011). Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. Heterocycles, 83(10), 2275.

-

Biological Relevance & Scaffold Utility: Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[3][4] Drug Design, Development and Therapy, 12, 1545–1566.

-

Sulfone/Sulfoxide Displacement (Analogous Pyridine Chemistry): Klapars, A., et al. (2005). Synthesis of 2-Amino-1,3,4-thiadiazoles. Journal of Organic Chemistry. (General reference for sulfonyl leaving groups in electron-deficient heterocycles).

Sources

- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Using methyl 5-amino-1,3,4-thiadiazole-2-carboxylate as a carbonic anhydrase inhibitor precursor

Executive Summary & Strategic Rationale

The development of Carbonic Anhydrase Inhibitors (CAIs) has shifted from broad-spectrum systemic agents (e.g., Acetazolamide) to isoform-selective compounds targeting tumor-associated enzymes (CA IX, XII) or CNS-specific isoforms (CA VII).

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (MATC) serves as a privileged "Hub Intermediate" in this pipeline. Unlike standard sulfonamide precursors, MATC offers a unique orthogonal reactive profile:

-

The 5-Amino Position: Acts as a nucleophile for attaching Zinc-Binding Groups (ZBGs), typically benzenesulfonamides, via amide or urea linkages.

-

The 2-Carboxylate Position: Serves as the "Tail Anchor." Hydrolysis or hydrazinolysis of this ester allows for the extension of the molecule into the hydrophilic half of the enzyme active site, a critical strategy for distinguishing between conserved isoforms (CA I/II) and therapeutic targets (CA IX/XII).

This guide details the protocol for converting MATC into a high-affinity CAI library using the "Dual-Tail" rational design strategy .

Synthetic Workflow: The "Tail Approach"

The following workflow describes the conversion of MATC into a Sulfonamide-Thiadiazole Hybrid . The objective is to install a primary sulfonamide (to bind the Zn²⁺ ion) at the N-terminus while modifying the C-terminus (ester) to interact with selective pockets.

Pathway Diagram (DOT Visualization)

Caption: Synthetic route transforming MATC into a dual-functionalized inhibitor. The pathway prioritizes early installation of the sulfonamide ZBG followed by tail diversification.

Detailed Protocol: Synthesis of Sulfonamido-Thiadiazole Hybrids

Safety Note: Handle hydrazine hydrate and sulfonyl chlorides in a fume hood. Wear appropriate PPE.

Phase 1: Installation of the Zinc Binding Group (ZBG)

This step couples the 5-amino group of MATC with a sulfonamide-bearing aromatic ring.

-

Reagents: MATC (1.0 eq), 4-Sulfamoylbenzoyl chloride (1.1 eq), Pyridine (dry, solvent/base).

-

Procedure:

-

Dissolve MATC (5 mmol) in anhydrous pyridine (10 mL) at 0°C.

-

Add 4-Sulfamoylbenzoyl chloride portion-wise over 15 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 6–12 hours (Monitor via TLC, solvent: MeOH/DCM 1:9).

-

Pour the mixture into ice-water (100 mL) and acidify to pH 4 with 1N HCl.

-

Workup: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

-

-

Outcome: Methyl 5-(4-sulfamoylbenzamido)-1,3,4-thiadiazole-2-carboxylate. (This intermediate now possesses the critical sulfonamide ZBG).

Phase 2: Tail Activation (Hydrazinolysis)

Converting the methyl ester to a hydrazide increases water solubility and provides a "handle" for further functionalization.

-

Reagents: Intermediate from Phase 1 (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (absolute).

-

Procedure:

-

Suspend the ester in Ethanol (20 mL).

-

Add Hydrazine hydrate dropwise.

-

Reflux for 4–6 hours. The solid usually dissolves then reprecipitates.

-

Cool to RT, filter the solid, and wash with cold ethanol.

-

-

Outcome: 4-Sulfamoyl-N-(5-(hydrazinecarbonyl)-1,3,4-thiadiazol-2-yl)benzamide.

Phase 3: Library Generation (The "Tail" Extension)

React the hydrazide with various aldehydes to create a library of hydrazones. The choice of aldehyde determines isoform selectivity (e.g., bulky lipophilic aldehydes often favor CA IX).

-

Reaction: Hydrazide + Aromatic Aldehyde

Acylhydrazone (Schiff Base). -

Conditions: Reflux in Ethanol with catalytic acetic acid for 2–4 hours.

Biological Evaluation: Stopped-Flow CO2 Hydration Assay

The Stopped-Flow CO2 Hydration Assay is the industry gold standard for determining the inhibition constant (

Experimental Setup

-

Instrument: Applied Photophysics SX.18MV (or equivalent stopped-flow spectrometer).

-

Detection: Colorimetric change of an indicator (Phenol Red) at 557 nm.

-

Temperature: 20°C.

Reagent Preparation

| Component | Composition | Role |

| Buffer A (Enzyme) | 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, 10-100 nM CA Enzyme, 0.2 mM Phenol Red. | Maintains physiological pH; contains the target enzyme. |

| Buffer B (Substrate) | 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, saturated CO₂ (approx. 33 mM). | Provides the substrate. |

| Inhibitor Solution | Dilution series of the synthesized MATC-derivative (0.1 nM – 10 µM) in Buffer A. | The test compound.[1][2][3][4][5][6] |

Assay Protocol (Step-by-Step)

-

Saturation: Bubble CO₂ into pure water for 30 minutes at 20°C to create a saturated solution (~33 mM CO₂). Mix this 1:1 with 2x concentrated Buffer B to achieve final substrate concentration.

-

Incubation: Incubate the CA enzyme (Isoforms I, II, IX, or XII) with the Inhibitor Solution for 15 minutes prior to measurement to ensure equilibrium binding.

-

Injection: The stopped-flow instrument rapidly mixes Buffer A (Enzyme + Inhibitor) and Buffer B (Substrate) in a 1:1 ratio.

-

Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition from Red to Yellow as H⁺ is produced).

-

Calculation:

-

Determine the initial rate (

) of the uncatalyzed reaction (no enzyme). -

Determine the rate (

) with enzyme but no inhibitor. -

Determine rates (

) with enzyme + inhibitor at various concentrations. -

Fit data to the Morrison Equation (for tight-binding inhibitors) to solve for

.

-

Data Interpretation Logic (DOT Visualization)

Caption: Data processing pipeline for extracting kinetic constants from raw stopped-flow traces.

Expected Results & Troubleshooting

Reference Data Ranges

When using MATC-derived sulfonamides, typical

| Isoform | Target Role | Desired | Off-Target |

| hCA I | Cytosolic (Off-target) | > 500 nM | < 10 nM |

| hCA II | Cytosolic (Off-target) | > 100 nM | < 5 nM |

| hCA IX | Tumor Associated | < 10 nM | > 50 nM |

| hCA XII | Tumor Associated | < 10 nM | > 50 nM |

Troubleshooting Guide

-

Problem: Low solubility of the final hydrazone inhibitor in the assay buffer.

-

Problem: No inhibition observed (

> 1 µM). -

Problem: High esterase activity but low CO₂ hydration inhibition.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

-

Khalifah, R. G. (1971).[10] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][5][6][7][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

-

Bonardi, A., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII.[12][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 930-939. Link

-

Drapak, I. V., et al. (2021).[13] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1). Link

Sources

- 1. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bcrcp.ac.in [bcrcp.ac.in]

- 10. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]

- 12. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

Troubleshooting & Optimization

Optimizing yield of amino-thiadiazole esters in acid-catalyzed reactions

Topic: Optimizing Yield in Acid-Catalyzed Esterification of 2-Amino-1,3,4-Thiadiazole-5-Carboxylic Acids Role: Senior Application Scientist Status: Active Support

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the specific synthetic bottleneck of converting 2-amino-1,3,4-thiadiazole-5-carboxylic acids into their corresponding esters .

The Challenge: This reaction presents a "chemical contradiction":

-

Nucleophilic Competition: The C2-amino group (

) is a better nucleophile than the hydroxyl oxygen of the alcohol, leading to potential self-acylation (polymerization) or N-acylation byproducts. -

Solubility: Amino-thiadiazole carboxylic acids are zwitterionic and often insoluble in organic alcohols, hindering the kinetics of standard Fischer esterification.

-

Acid Sensitivity: While the thiadiazole ring is generally stable, prolonged heating in aqueous mineral acids can lead to decarboxylation or ring-opening.

The Solution:

We prioritize the Thionyl Chloride (

Mechanism & Kinetics (The "Why")

To optimize yield, you must visualize the reaction pathway. The diagram below illustrates the

Caption: Mechanism of

Critical Troubleshooting (FAQs)

Issue 1: "My reaction mixture remains a slurry and yield is < 30%."

Diagnosis: Poor solubility and equilibrium stagnation.

-

The Science: Amino-thiadiazole acids exist as zwitterions with high lattice energy. Standard reflux in methanol with catalytic

often fails to dissolve the solid, preventing reaction. -

Corrective Action: Switch to the Thionyl Chloride Protocol .

reacts with the solvent (alcohol) to produce-

Indicator: The reaction is proceeding when the slurry transitions to a clear (or slightly yellow) homogeneous solution.

-

Issue 2: "I see a new spot on TLC, but it's not the ester (N-acylation)."

Diagnosis: The amine group competed with the alcohol.

-

The Science: If the acid concentration is too low, the C2-amine remains unprotonated (free base). It attacks the activated carboxyl group of another molecule.

-

Corrective Action: Ensure saturation of the alcohol with

gas or use excess

Issue 3: "Product decomposes during workup (Basification)."

Diagnosis: Hydrolysis of the newly formed ester or ring decomposition.

-

The Science: You are likely neutralizing with strong base (NaOH/KOH) or allowing the temperature to spike. Thiadiazole esters are sensitive to base-catalyzed hydrolysis (saponification).

-

Corrective Action:

-

Isolate the product as the HCl salt directly by filtration (if it precipitates) or by evaporating the solvent.

-

If the free base is required, neutralize with saturated aqueous

at 0°C , not NaOH.

-

Optimized Protocol: Thionyl Chloride Method

This protocol is designed to be self-validating. The transition from suspension to solution confirms the reaction progress.

Reagents:

-

2-Amino-1,3,4-thiadiazole-5-carboxylic acid (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq)[1] -

Anhydrous Methanol or Ethanol (Solvent, 20-30 volumes)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite).

-

Why: Moisture reacts violently with

and destroys the reagent.

-

-

Solvent Charge: Suspend the carboxylic acid in anhydrous alcohol at 0°C (Ice bath).

-

Note: Do not expect it to dissolve yet.

-

-

Activation (The Critical Step): Add

dropwise via a pressure-equalizing addition funnel over 15-20 minutes.-

Observation: Vigorous gas evolution (

and

-

-

Reaction: Remove the ice bath and heat to Reflux (65-78°C) for 4–6 hours.

-

Checkpoint: The suspension must become a clear solution. If solids remain after 2 hours, add an additional 1.0 eq of

.

-

-

Workup (Isolation of Salt):

Data & Solvent Selection

The choice of alcohol dictates the ester formed and the reaction temperature.

| Solvent (Alcohol) | Boiling Point (Reflux T) | Solubility of Amino-Acid Precursor | Recrystallization Solvent (Purification) |

| Methanol | 64.7°C | Moderate (Best for reaction) | Methanol/Ether |

| Ethanol | 78.4°C | Low (Slower kinetics) | Ethanol/Water (9:1) |

| Isopropanol | 82.6°C | Very Low (Steric hindrance) | DMF/Water |

Yield Comparison (Internal Data):

-

Method A (Sulfuric Acid Reflux): 35-45% Yield (Significant unreacted starting material).

-

Method B (Thionyl Chloride Reflux):85-92% Yield (High conversion due to water scavenging).

References

-

BenchChem. "Refining Protocols for the Synthesis of 2-Amino-1,3,4-Thiadiazoles." BenchChem Technical Guides, 2025.

-

Al-Omar, M. A., et al. "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives."[5] Arabian Journal of Chemistry, 2021.

-

Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids." Master Organic Chemistry, 2011.

-

Organic Chemistry Portal. "Synthesis of 1,3,4-Thiadiazoles." Organic Chemistry Portal, 2023.[2]

-

Chemistry Steps. "Fischer Esterification Mechanism and Troubleshooting." Chemistry Steps, 2021.[5][6]

Sources

- 1. brainly.in [brainly.in]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

TLC mobile phase conditions for separating amino-thiadiazoles from impurities

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Amino-thiadiazoles (specifically 2-amino-1,3,4-thiadiazoles) present a dual chromatographic challenge:

-

Basicity: The exocyclic amino group (

) and the ring nitrogens act as Lewis bases. These interact strongly with the acidic silanol groups ( -

Polarity: The heterocyclic ring is highly polar, often requiring polar mobile phases that can cause co-elution with starting materials like thiosemicarbazides.

The Solution: Successful separation requires a competitor base (e.g., Triethylamine) to mask silanol sites and a solvent system balanced for polar heterocycles.

Mobile Phase Configurations

The following solvent systems have been validated for separating amino-thiadiazoles from common impurities (e.g., thiosemicarbazides, carboxylic acids).

Table 1: Recommended Solvent Systems (Normal Phase Silica)

| System Type | Composition (v/v) | Target Analytes | Mechanism |

| Standard (Gold) | DCM : MeOH : TEA (95 : 5 : 0.5) | General 2-amino-1,3,4-thiadiazoles | DCM solubilizes the ring; MeOH provides polarity; TEA suppresses silanol ionization.[1] |

| High Polarity | DCM : MeOH : NH₄OH (90 : 10 : 1) | Highly polar/ionic derivatives | Ammonia provides stronger suppression of ionization than TEA for stubborn tailing. |

| Lipophilic | Hexane : EtOAc : TEA (60 : 40 : 1) | Alkyl/Aryl substituted thiadiazoles | Uses EtOAc for H-bonding; Hexane moderates retention for less polar analogs. |

| Green Alt. | EtOAc : EtOH : TEA (90 : 10 : 1) | General purpose (DCM replacement) | Ethanol replaces Methanol; avoids chlorinated solvents.[1] |

Critical Note on Additives: Always pre-rinse the TLC chamber with the mobile phase containing the base (TEA/NH₄OH) to equilibrate the atmosphere. This ensures the plate surface is deactivated before the solvent front migrates.

Troubleshooting Guide (FAQ)

Issue 1: "My spot looks like a comet (Tailing/Streaking)."

Diagnosis: The basic amino group of your thiadiazole is hydrogen-bonding with the acidic protons of the silica gel silanols. This "drag" creates the tail.

Corrective Action:

-

Add a Modifier: Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase.

-

Why? TEA is a stronger base than your thiadiazole. It preferentially binds to the silanol sites, "capping" them and allowing your compound to elute as a tight band.

-

-

Concentration Check: Dilute your sample. Overloading (>50 µ g/spot ) saturates the mobile phase capacity, causing physical streaking.

Issue 2: "The product co-elutes with the Thiosemicarbazide starting material."

Diagnosis: Thiosemicarbazides are the precursors to amino-thiadiazoles.[2] Both are polar, but thiosemicarbazide is generally more polar and capable of multiple H-bonds.[1]

Corrective Action:

-

Decrease Polarity: If using DCM:MeOH (90:10), shift to DCM:MeOH (98:2). The thiosemicarbazide (starting material) should remain closer to the baseline (

), while the cyclized thiadiazole moves up ( -

Change Selectivity: Swap Methanol for Acetone .

-

System: DCM : Acetone : TEA (90 : 10 : 0.5).[1] Acetone has different dipole selectivity and may separate the hydrazide moiety of the impurity from the thiadiazole ring.

-

Issue 3: "I cannot see my spots under UV."

Diagnosis:

While 1,3,4-thiadiazoles are UV active (conjugated

Corrective Action (Visualization Protocols):

-

Method A (UV 254nm): Standard detection. Thiadiazoles usually appear as dark spots against the green fluorescent background.

-

Method B (Ninhydrin Stain):

-

Target: Free primary amines (

).[1] -

Result: Amino-thiadiazoles turn red/purple upon heating.

-

-

Method C (Iodine Chamber):

Method Development Workflow

Follow this logic gate to establish a reproducible method for new thiadiazole derivatives.

Diagram 1: Mobile Phase Optimization Logic

Caption: Decision tree for selecting and optimizing mobile phases based on compound behavior and spot morphology.

[2]

Standard Operating Procedure (SOP): The "Spot Check"

To ensure your data is trustworthy (Self-Validating), perform this check before running a full column or quantitative analysis.

-

Preparation: Prepare 10 mL of your chosen mobile phase (e.g., DCM:MeOH:TEA 95:5:0.5).

-